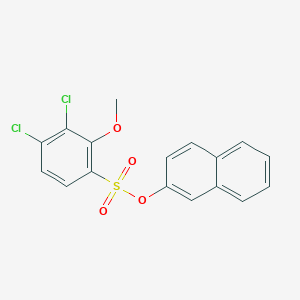
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide, also known as CQA, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is also overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide inhibits CK2 by binding to the ATP-binding site of the kinase. It has been shown to be a competitive inhibitor of CK2 with respect to ATP, and it does not affect the activity of other kinases. N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide also induces conformational changes in the CK2 molecule, leading to its destabilization and degradation.
Biochemical and Physiological Effects
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been shown to affect various cellular processes, including DNA replication, transcription, translation, and protein degradation. It has also been shown to affect the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been shown to have anti-inflammatory, anti-oxidant, and immunomodulatory effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to inhibit CK2 in various cellular contexts, and its low toxicity and side effects. However, N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide also has some limitations, including its poor solubility in aqueous solutions, its instability in biological fluids, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide. First, the development of more potent and selective CK2 inhibitors based on the N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide scaffold could lead to the discovery of novel anti-cancer agents. Second, the combination of N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide with other anti-cancer agents could enhance its therapeutic efficacy and overcome drug resistance. Third, the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections, could expand the therapeutic potential of CK2 inhibitors. Fourth, the development of new methods for the delivery of N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide to tumors and other diseased tissues could improve its pharmacokinetic properties and therapeutic index. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and other therapeutic effects of N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide could provide new insights into the biology of CK2 and other cellular processes.
Synthesemethoden
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide can be synthesized by a one-pot reaction of 4-cyanooxan-4-ylamine, 2,4-dimethyl-3-aminobenzaldehyde, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield and purity after simple filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been extensively studied in various in vitro and in vivo models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has also been shown to inhibit angiogenesis, invasion, and metastasis of cancer cells, making it a promising anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-15-5-3-4-6-17(15)21-14(2)16(13)11-18(23)22-19(12-20)7-9-24-10-8-19/h3-6H,7-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJICQWCYCMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2968816.png)
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)
![1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione](/img/structure/B2968819.png)
![3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2968821.png)
![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968825.png)
![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)
![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)